molecular formula C10H16N2O2S B8762821 Ethyl 2-(diethylamino)-1,3-thiazole-4-carboxylate CAS No. 126534-22-3

Ethyl 2-(diethylamino)-1,3-thiazole-4-carboxylate

Cat. No. B8762821
Key on ui cas rn: 126534-22-3
M. Wt: 228.31 g/mol
InChI Key: BLFQYRGPMLHTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04933355

Procedure details

The reaction described in Preparation 26 was repeated, but using 2.3 g of diethylamine, 4 g of ethyl 2-chlorothiazole-4-carboxylate, 4.2 g of triethylamine, and 15 ml of dimethylformamide, giving ethyl 2-diethylaminothiazole-4-carboxylate as a pale yellow oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].Cl[C:7]1[S:8][CH:9]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:11]=1.C(N(CC)CC)C>CN(C)C=O>[CH2:1]([N:3]([CH2:4][CH3:5])[C:7]1[S:8][CH:9]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:11]=1)[CH3:2]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)NCC
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1SC=C(N1)C(=O)OCC
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction described in Preparation 26

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C=1SC=C(N1)C(=O)OCC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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